molecular formula C18H25NO6 B8244910 IntegerrimineN-oxide

IntegerrimineN-oxide

Cat. No. B8244910
M. Wt: 351.4 g/mol
InChI Key: PLGBHVNNYDZWGZ-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IntegerrimineN-oxide is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality IntegerrimineN-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IntegerrimineN-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Immunotoxic Effects

Integerrimine N-oxide, primarily found in Senecio brasiliensis, has been studied for its potential immunotoxic effects. In a study on rats, it was observed that integerrimine N-oxide could impair body weight gain and interfere with blood cell counts, along with reducing T cell proliferative activity. However, it did not significantly affect neutrophil activities, lymphocytes phenotyping, and immune responses (Elias et al., 2011).

Behavioral and Neurochemical Effects

Research exploring the impact of prenatal exposure to integerrimine N-oxide on rats indicates significant behavioral and neurochemical changes in adulthood. This includes altered locomotion, changes in swimming time, and variations in neurotransmitter levels in the striatum. This suggests that integerrimine N-oxide exposure during gestation can have lasting effects on behavior and brain chemistry (Sandini et al., 2015).

Effects on Physical and Behavioral Development

A study focused on the effects of prenatal exposure to integerrimine N-oxide from Senecio brasiliensis on the physical and behavioral development of offspring. It was found that such exposure led to maternal toxicity, impairment in maternal behavior, and delays in the physical and behavioral development of the offspring. This included delayed physical milestones like pinna detachment and hair growth, as well as delayed reflexes (Sandini et al., 2014).

Role in Chemical Defense

Integerrimine N-oxide plays a role in the chemical defense of certain insects against predators like the orb-weaving spider Nephila clavipes. It's observed that certain pyrrolizidine alkaloids, including integerrimine N-oxide, can protect insects by causing predators to release them unharmed (Silva & Trigo, 2002).

Plant Defense Chemistry

Integerrimine and its N-oxide form have been identified in Senecio miser and shown to act as strong insect antifeedants. This supports the idea of their role in plant defense against herbivores (Reina et al., 2001).

Transdermal Drug Delivery

Studies on integerrimine's permeability indicate its potential as an antiskin cancer agent for transdermal drug delivery. This is based on its effective skin permeation and retention properties, suggesting it could be a promising candidate for topical cancer treatment formulations (Yue, 2004).

properties

IUPAC Name

(4E)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBHVNNYDZWGZ-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IntegerrimineN-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.